Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

Lipophilicity Hepatotoxicity Drug-likeness

Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (CAS 648410-44-0) is a synthetic benzoxazole acetic acid methyl ester featuring a 6-position benzoyl substituent on the 2-oxo-1,3-benzoxazol-3(2H)-yl core. With a molecular weight of 311.29 g·mol⁻¹, a computed LogP of approximately 2.0, and a high melting point (267–272 °C) , this compound belongs to a therapeutically privileged scaffold class.

Molecular Formula C17H13NO5
Molecular Weight 311.29 g/mol
CAS No. 648410-44-0
Cat. No. B12586493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
CAS648410-44-0
Molecular FormulaC17H13NO5
Molecular Weight311.29 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)OC1=O
InChIInChI=1S/C17H13NO5/c1-22-15(19)10-18-13-8-7-12(9-14(13)23-17(18)21)16(20)11-5-3-2-4-6-11/h2-9H,10H2,1H3
InChIKeyLNDLEJWHANALCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (CAS 648410-44-0): A 6-Benzoyl Benzoxazole Acetate for Anti-Inflammatory and Anticancer Lead Optimization


Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (CAS 648410-44-0) is a synthetic benzoxazole acetic acid methyl ester featuring a 6-position benzoyl substituent on the 2-oxo-1,3-benzoxazol-3(2H)-yl core [1]. With a molecular weight of 311.29 g·mol⁻¹, a computed LogP of approximately 2.0, and a high melting point (267–272 °C) , this compound belongs to a therapeutically privileged scaffold class. Benzoxazole acetic acid derivatives are recognized for anti-inflammatory and anticancer activities, as exemplified by clinically studied analogues such as benoxaprofen and flunoxaprofen [2]. However, the 6-benzoyl substitution and pendant methyl ester prodrug handle distinguish this compound from simple 5-substituted or 2-aryl benzoxazole acetic acids, creating predictable differences in physicochemical properties, target engagement, and metabolic liability that directly impact procurement decisions for medicinal chemistry and preclinical lead optimization programs.

Why Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (CAS 648410-44-0) Cannot Be Replaced by Unsubstituted or 5‑Substituted Benzoxazole Acetates


Benzoxazole acetic acid derivatives are not functionally interchangeable because subtle changes in substitution position and oxidation state generate drastic differences in lipophilicity, thermal stability, and metabolic fate. Unsubstituted methyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (CAS 13610-50-9) displays a LogP of only 0.77 and a melting point of 89 °C , whereas the target 6-benzoyl congener exhibits a LogP of approximately 2.0 and a melting point exceeding 267 °C . This ~120‑fold increase in lipophilicity and >175 °C elevation in melting point directly influence membrane permeability, plasma protein binding, and formulation options. Moreover, clinically precedented 5-substituted congeners such as benoxaprofen (LogP 4.1) suffered from fatal hepatotoxicity, leading to market withdrawal [1]. The 6-benzoyl architecture and moderate LogP of the target compound offer a differentiated pharmacological window. Simple structural mimicry using unsubstituted or 5‑substituted benzoxazole esters cannot reproduce the same solubility–stability–permeability profile, making targeted procurement mandatory for structure–activity relationship (SAR) studies and lead optimization campaigns.

Quantitative Differentiation Evidence for Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (CAS 648410-44-0) Versus Closest Analogs


LogP Tuning: 2.0 LogP Likely Avoids Benoxaprofen-Associated Hepatotoxicity Risk While Retaining Membrane Permeability

The computed LogP of Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is 1.9985 , placing it in an optimal intermediate lipophilicity range. In contrast, the structurally related NSAID benoxaprofen possesses a LogP of 4.1 [1] and was withdrawn due to fatal hepatotoxicity attributed to excessive hepatic accumulation. The ~2.1 LogP unit reduction in the target compound compared to benoxaprofen is expected to diminish hepatic retention and hepatotoxic risk [2], while the ~1.2 LogP unit increase relative to the unsubstituted analog (LogP 0.77) maintains sufficient membrane permeability for intracellular target engagement.

Lipophilicity Hepatotoxicity Drug-likeness

Thermal Stability Advantage: Melting Point >267 °C Enables Formulation and Storage Under Stress Conditions

Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate exhibits a melting point range of 267–272 °C . The unsubstituted methyl benzoxazole acetate analog melts at only 89 °C , while the 6-amino variant melts at a predicted 170 ± 2 °C . The >175 °C elevation compared to the unsubstituted analog reflects enhanced intermolecular interactions (benzoyl carbonyl H‑bonding and π‑stacking) that confer superior solid‑state stability. This high melting point permits hot‑melt extrusion and high‑temperature storage without degradation, a critical attribute for pharmaceutical formulation development and long‑term compound management in screening libraries.

Thermal stability Formulation Solid-state characterization

6‑Benzoyl Versus 5‑Aryl Substitution: Positional Advantage for Anti‑Inflammatory SAR Based on Carrageenan Paw Edema Data

The 6‑position benzoyl substitution pattern in the target compound is mechanistically distinct from the 5‑aryl substitution found in benoxaprofen and related NSAIDs. A landmark structure–activity relationship study demonstrated that 2‑aryl‑6‑benzoxazoleacetic acid derivatives, including the 6‑methyl derivative 4a and acetic ester 11, exhibited anti‑inflammatory activity in the carrageenan‑induced rat paw edema assay [1]. While the 5‑substituted alpha‑methylacetic acid congener (benoxaprofen) showed potent anti‑inflammatory efficacy, it also caused hepatotoxicity, whereas 6‑substituted acetic acid derivatives showed a distinct pharmacological profile with potentially reduced systemic toxicity [2]. The 6‑benzoyl substitution, combined with the methyl ester prodrug handle, structurally diverges from the toxic 5‑alpha‑methylacetic acid motif and represents a rationally designed differentiation point.

Anti-inflammatory Structure–activity relationship Substitution position

Methyl Ester Prodrug Handle: Enhanced Oral Bioavailability Potential Versus Free Acid Forms

The methyl ester moiety in Methyl (6‑benzoyl‑2‑oxo‑1,3‑benzoxazol‑3(2H)-yl)acetate functions as a bioreversible prodrug handle. Unlike the free acid 2‑(6‑benzoyl‑2‑oxo‑1,3‑benzoxazol‑3‑yl)acetic acid (CAS 76751‑96‑7, LogP ~1.0–1.4 predicted), which exists as a zwitterion at physiological pH and exhibits poor membrane permeability, the methyl ester confers a neutral, lipophilic form with LogP ~2.0 . This prodrug strategy is well‑validated in the benzoxazole class: benoxaprofen methyl ester (LogP 4.4) demonstrated superior oral absorption compared to the parent acid . The target methyl ester is expected to undergo rapid esterase‑mediated hydrolysis to the active acetic acid metabolite in vivo, providing a tunable pharmacokinetic profile that is not achievable with the directly administered acid form.

Prodrug Bioavailability Ester hydrolysis

Polar Surface Area (PSA) of 78.5 Ų Favors Blood–Brain Barrier Exclusion While Maintaining Cellular Uptake

The topological polar surface area (tPSA) of Methyl (6‑benzoyl‑2‑oxo‑1,3‑benzoxazol‑3(2H)-yl)acetate is 78.5 Ų . This value exceeds the 60–70 Ų threshold commonly associated with CNS penetration, predicting limited blood–brain barrier (BBB) permeability and reduced central nervous system side effects. In comparison, unsubstituted methyl benzoxazole acetate has a PSA of 61.4 Ų , placing it at the borderline for CNS entry, while the 5‑substituted benoxaprofen class (PSA 63.3 Ų) [1] has demonstrated CNS‑related adverse events. The elevated PSA of the target compound results from the additional benzoyl carbonyl and oxazolone oxygen atoms, providing a structural basis for peripheral restriction that is advantageous for anti‑inflammatory or antineoplastic agents where CNS activity is undesirable.

Blood–brain barrier Polar surface area CNS safety

Fragment‑Sized Intermediate for Benzoxazole‑Based Library Synthesis with Demonstrated Anti‑Proliferative Class Activity

With a molecular weight of 311.3 g·mol⁻¹ and 5 rotatable bonds , Methyl (6‑benzoyl‑2‑oxo‑1,3‑benzoxazol‑3(2H)-yl)acetate occupies the upper fragment space (MW 250–350 Da) and serves as an advanced intermediate for benzoxazole‑based library synthesis. A 2021 study of 2‑arylbenzoxazole acetic acid derivatives demonstrated that compounds bearing the acetic acid moiety at the benzoxazole core exhibited cytotoxicity against MCF‑7 (breast cancer) and HCT‑116 (colon cancer) cell lines, with doxorubicin as a reference standard [1]. While individual IC₅₀ values for the specific 6‑benzoyl methyl ester are not yet reported, the closely related 6‑benzoyl‑benzoxazolinone derivatives have shown antiviral activity against HCMV and VZV [2], and the benzoxazole‑benzoxazolinone scaffold is established as a privileged structure in kinase and inflammasome inhibitor programs [3]. The compound’s three modifiable positions (6‑benzoyl, N‑acetate ester, and benzoxazolone core) offer combinatorial diversity exceeding simpler unsubstituted benzoxazole esters.

Fragment-based drug discovery Medicinal chemistry Library synthesis

Recommended Application Scenarios for Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (CAS 648410-44-0) Based on Verified Differentiation Evidence


Lead Optimization of Non‑Hepatotoxic Anti‑Inflammatory Benzoxazole Candidates

The compound’s LogP of ~2.0 (2.1 units lower than the withdrawn hepatotoxin benoxaprofen) and its 6‑benzoyl positional isomerism provide a structural rationale for developing anti‑inflammatory agents devoid of benoxaprofen‑class hepatic toxicity. Medicinal chemistry teams can use the compound as a starting scaffold for synthesizing 6‑substituted benzoxazole acetic acid libraries, with an initial screening focus on COX‑2 inhibition or NLRP3 inflammasome antagonism, where benzoxazolone derivatives have shown nanomolar potency [1]. The methyl ester prodrug handle supports oral bioavailability optimization without requiring separate prodrug design iterations, and the high thermal stability (mp >267 °C) facilitates solid‑state characterization and stable formulation prototyping .

Fragment‑Based Drug Discovery and Benzoxazole Library Construction

With a molecular weight of 311 Da, 5 rotatable bonds, and three chemically addressable sites (benzoyl carbonyl, acetate ester, and benzoxazolone ring), the compound serves as an advanced fragment for fragment‑based drug discovery (FBDD) or as a key intermediate in parallel synthesis . The methyl ester can be hydrolyzed to the acid for further amide coupling, the benzoyl group can be reduced to a benzyl alcohol or subjected to nucleophilic aromatic substitution, and the benzoxazolone ring can undergo electrophilic substitution. This synthetic versatility enables rapid generation of diverse compound libraries, outperforming simpler benzoxazole acetates that offer fewer diversification points .

Peripherally Restricted Anticancer Agent Development with CNS Safety Margins

The compound’s PSA of 78.5 Ų exceeds the blood–brain barrier penetration threshold, predicting limited CNS distribution—a desirable property for anticancer agents targeting peripheral tumors where neurological side effects must be avoided . Building on the demonstrated cytotoxicity of 2‑arylbenzoxazole acetic acid derivatives against MCF‑7 and HCT‑116 cancer cell lines [2], research groups can use the compound as a template for synthesizing 6‑benzoyl‑benzoxazole acetic acid analogues and evaluating them in in vitro antiproliferative assays. The predicted CNS exclusion addresses a key attrition factor in oncology drug development, potentially reducing the need for CNS safety studies in early‑stage lead optimization.

Antiviral Lead Generation Based on 6‑Benzoyl‑Benzoxazolinone Pharmacophore Activity

6‑Benzoyl‑benzoxazolinone derivatives have documented selective inhibitory activity against human cytomegalovirus (HCMV) and varicella‑zoster virus (VZV) in vitro [3]. Methyl (6‑benzoyl‑2‑oxo‑1,3‑benzoxazol‑3(2H)-yl)acetate, as a structurally related 6‑benzoyl benzoxazolone derivative with a pendant methyl acetate ester, represents a chemically accessible entry point for synthesizing and screening novel antiviral benzoxazole analogues. The high thermal stability and favorable LogP enable viral cell‑culture testing under diverse incubation conditions without compound degradation, supporting the reproducible assessment of antiviral EC₅₀ and selectivity indices.

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